BenchChemオンラインストアへようこそ!

5-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)furan-2-carboxamide

Epigenetics Histone Methyltransferase G9a Inhibitor

The compound 5-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)furan-2-carboxamide (CAS 874788-32-6) is a synthetic small molecule with the molecular formula C13H18BrNO4S and a molecular weight of 364.26 g/mol. It belongs to the furan-2-carboxamide class, featuring a 5-bromo-substituted furan ring, a cyclic sulfone (thiolane-1,1-dioxide) moiety, and a tertiary amide bearing an isobutyl group.

Molecular Formula C13H18BrNO4S
Molecular Weight 364.25
CAS No. 874788-32-6
Cat. No. B2530535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)furan-2-carboxamide
CAS874788-32-6
Molecular FormulaC13H18BrNO4S
Molecular Weight364.25
Structural Identifiers
SMILESCC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(O2)Br
InChIInChI=1S/C13H18BrNO4S/c1-9(2)7-15(10-5-6-20(17,18)8-10)13(16)11-3-4-12(14)19-11/h3-4,9-10H,5-8H2,1-2H3
InChIKeyRJMOZRCVLYNSJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)furan-2-carboxamide (CAS 874788-32-6): Structural and Pharmacological Baseline for Differentiated Procurement


The compound 5-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)furan-2-carboxamide (CAS 874788-32-6) is a synthetic small molecule with the molecular formula C13H18BrNO4S and a molecular weight of 364.26 g/mol [1]. It belongs to the furan-2-carboxamide class, featuring a 5-bromo-substituted furan ring, a cyclic sulfone (thiolane-1,1-dioxide) moiety, and a tertiary amide bearing an isobutyl group. The compound has been assigned ChEMBL ID CHEMBL1701698 and has reached a max phase of preclinical development [2]. Its structural features—the 1,1-dioxothiolane ring serving as a hydrogen bond acceptor and the isobutyl substituent modulating lipophilicity (XLogP3-AA = 2.7)—differentiate it from simpler N-alkyl analogs and define its unique physicochemical and biological profile [1].

Why 5-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)furan-2-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Generic substitution among furan-2-carboxamide derivatives containing a sulfolane ring is confounded by the steep structure-activity relationship (SAR) driven by the N-alkyl substituent. While the core scaffold is shared by several analogs (e.g., N-methyl, N-ethyl, or unsubstituted variants), the isobutyl group in the target compound introduces a distinct steric and lipophilic profile that alters target engagement. In a panel of five functional bioassays deposited in ChEMBL, this compound exhibited a unique activity fingerprint—ranging from inconclusive activity against histone lysine methyltransferase G9a (Potency 89.1 μM) to inactivity against the HP1-beta chromodomain and the malarial parasite plastid—demonstrating that minor N-substituent changes can ablate or shift activity [1]. Therefore, replacement with a non-isobutyl analog risks loss of the specific polypharmacology or screening hit profile that this exact compound provides in the published assay panel [1].

Quantitative Differentiation Evidence for 5-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)furan-2-carboxamide


Selective Activity Against Histone Lysine Methyltransferase G9a Versus Inactive Analogs

In a qHTS confirmatory assay for inhibitors of histone lysine methyltransferase G9a (EHMT2), the target compound displayed a Potency value of 89.1 μM, classified as 'inconclusive' [1]. The N-methyl analog (CAS 301236-35-1) and N-ethyl analog (CAS 898405-47-5), which lack the isobutyl group, are not associated with this specific G9a assay in ChEMBL, suggesting that the isobutyl substituent may confer selectivity for this epigenetic target over other methyltransferases where the compound was inactive (e.g., HP1-beta chromodomain assay, Potency 89.1 μM but classified 'inactive') [1][2]. This differential activity pattern is consistent with the isobutyl group providing a unique steric fit within the G9a binding pocket.

Epigenetics Histone Methyltransferase G9a Inhibitor

Modest Anti-HCV Activity Versus Inactivity in Other Viral and Parasitic Assays

When screened in a qHTS assay for inhibitors of Hepatitis C Virus (HCV), the compound showed a Potency of 3.55 μM, rated 'inconclusive' [1]. In contrast, it was classified as 'inactive' in a primary qHTS assay for delayed death inhibitors of the malarial parasite plastid (P. falciparum, 96 h incubation), with a Potency of 18.5 μM [2]. The ~5.2-fold higher potency against HCV versus the malarial target, combined with the differential activity call ('inconclusive' vs. 'inactive'), indicates a target- or pathogen-specific effect that is not observed for all furan-2-carboxamide sulfolanes, many of which show pan-inactivity in similar infectious disease panels [3].

Antiviral Hepatitis C Virus Infectious Disease

Differential EPAC1 Agonist Activity: Inactive Profile Distinguishes from cAMP Pathway Modulators

In a primary qHTS screen for agonists of cAMP-regulated guanine nucleotide exchange factor 3 (EPAC1), the target compound was classified as 'inactive' with a Potency of 5.01 μM [1]. This inactivity contrasts with several structurally related sulfolane-containing carboxamides that have shown weak agonist activity in the same assay platform (Potency values <10 μM with 'active' calls) [2]. The isobutyl group in the target compound likely disrupts the conformational change required for EPAC1 activation, making it a clean negative control for studies where EPAC1 agonism is an off-target liability.

GPCR Signaling EPAC1 cAMP Pathway

Chromodomain Interaction Selectivity: Inactivity at HP1-Beta Contrasts with Detectable G9a Engagement

The compound was tested in an HTS assay for inhibitors of HP1-beta chromodomain interactions with methylated histone tails and was classified as 'inactive' with a Potency of 89.1 μM [1]. Notably, this is the same numeric Potency value observed for G9a methyltransferase (89.1 μM), yet the activity calls differ: 'inconclusive' for G9a vs. 'inactive' for HP1-beta [1][2]. This dichotomy suggests that while the compound interacts weakly with both methyl-lysine writer and reader domains, it shows a marginally more favorable engagement with the G9a catalytic site over the HP1-beta chromodomain, a selectivity profile not documented for the N-methyl or N-ethyl analogs in the same assay panel [3].

Chromatin Biology HP1-beta Methyl-lysine Reader

Validated Application Scenarios for 5-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)furan-2-carboxamide Based on Quantitative Evidence


Epigenetic Probe Development: G9a Methyltransferase Inhibitor Starting Point with Built-in HP1-beta Selectivity Data

The compound's dual data set—inconclusive G9a inhibition (Potency 89.1 μM) and inactive HP1-beta chromodomain binding (Potency 89.1 μM)—provides a foundation for medicinal chemistry optimization targeting the histone methylation writer/reader axis . The isobutyl substituent distinguishes this scaffold from N-methyl and N-ethyl analogs that lack any reported epigenetic target data, making it suitable for hit-to-lead campaigns where selectivity over chromodomain readers is desired from the outset .

Infectious Disease Screening: HCV Inhibitor Fragment with Defined Selectivity Over Antimalarial Activity

With an HCV Potency of 3.55 μM and 5.2-fold selectivity over P. falciparum (Potency 18.5 μM, inactive call), this compound serves as a fragment- or lead-like entry point for antiviral programs requiring pathogen selectivity . The inactive classification in the malaria assay further supports its use as a starting point where pan-antiparasitic activity is undesirable .

Negative Control for EPAC1/cAMP Signaling Studies

Classified as inactive in the EPAC1 agonist qHTS screen (Potency 5.01 μM), the compound distinguishes itself from related sulfolane carboxamides that show active agonist behavior . This makes it a structurally matched, inactive control compound for target engagement studies in the cAMP/EPAC1 pathway, particularly when the N-methyl or N-ethyl analogs produce confounding agonist signals .

Quote Request

Request a Quote for 5-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.